2-Anilinoacetamide
Overview
Description
Therapeutic Effect and Neuroprotection
The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and shown to have significant therapeutic efficacy in treating Japanese encephalitis. This compound exhibits antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice .
Synthesis of Anilinoacetamides
A convenient synthesis method for a variety of 2-(arylamino)-2-(arylimino)acetamides has been developed through the reaction of 2-(arylamino)-2-oxoacetates with PCl5, followed by reaction with aniline derivatives . This method provides a pathway for creating diverse anilinoacetamide compounds.
Gastric H+/K(+)-ATPase Inhibition
Substituted 2-[(2-imidazolylsulfinyl)methyl]anilines have been synthesized and evaluated for their inhibitory effects on H+/K(+)-ATPase and their ability to reduce gastric acid secretions. The study found that electron-donating substituents on the aniline ring significantly enhanced the inhibitory activity, with some derivatives showing greater potency than omeprazole .
Improved Synthesis of Isonitrosoacetanilides
An improved two-step synthesis for isonitrosoacetanilides has been developed, which involves acylation of aniline derivatives with 2,2-diacetoxyacetyl chloride, followed by reaction with hydroxylamine hydrochloride. This method is effective with a variety of aniline derivatives, including those with poor aqueous solubility and electron-rich ortho-substituents .
Thio-lactamization for Quinoline-2-thiones
A base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with CS2 has been presented as a powerful methodology for synthesizing quinoline-2-thiones. This method offers advantages such as a short synthesis step and the use of easily available starting materials .
Molecular Structure of Anilides
The molecular structure of anilides of cytisinylacetic acid, specifically N-(2',6'-dichloro-4'-nitrophenyl)-2-N-cytisinoacetamide, has been confirmed through various spectroscopic methods and x-ray structure analysis. These anilides were synthesized by reacting the alkaloid cytisine with 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides .
Polymeric Complexes of Anilinoacetamide
The molecule of the title compound, catena-Poly[hexakis(μthis compound)bis(1,10-phenanthroline)disamarium(III)], is a binuclear polymeric complex. It features samarium ions bridged by acetamide groups and coordinated by anilinoacetamide ligands. The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds .
Scientific Research Applications
Antiviral and Neuroprotective Applications
2-Anilinoacetamide derivatives have shown promising results in the field of antiviral therapy and neuroprotection. A novel anilidoquinoline derivative, specifically 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. It significantly reduced viral load and increased survival in infected mice, indicating its potential as a therapeutic agent in viral infections affecting the nervous system (Ghosh et al., 2008).
Chemical Synthesis and Pharmaceutical Applications
Innovations in the synthesis of isonitrosoacetanilides, a class of compounds including this compound derivatives, have been developed. This involves a two-step process starting with the acylation of aniline derivatives, crucial for creating a variety of pharmaceutical compounds. The method is effective for different aniline derivatives, expanding its utility in pharmaceutical synthesis (Rewcastle et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an initial substrate for the enzymic synthesis of cephalexin
Mode of Action
As a substrate in the enzymic synthesis of Cephalexin, it may interact with enzymes involved in this process . The specific interactions and resulting changes at the molecular level are yet to be elucidated.
Biochemical Pathways
Given its role as a substrate in the synthesis of Cephalexin , it may be involved in the biochemical pathways related to the production of this antibiotic
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Anilinoacetamide are not well-studied. Therefore, the impact of these properties on the bioavailability of this compound is currently unknown. Future pharmacokinetic studies would provide valuable insights into these aspects .
Result of Action
As a substrate in the enzymic synthesis of Cephalexin , it may contribute to the production of this antibiotic, which has known antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Future research in this area could provide valuable insights.
properties
IUPAC Name |
2-anilinoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRYTMUEZNYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572083 | |
Record name | N~2~-Phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21969-70-0 | |
Record name | N~2~-Phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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